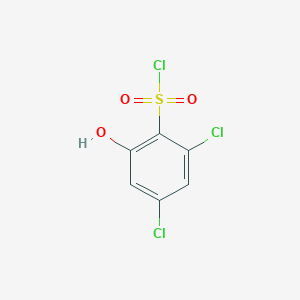![molecular formula C11H15NO4S B2359688 N-[3-(1,3-dioxan-2-yl)phenyl]methanesulfonamide CAS No. 540516-64-1](/img/structure/B2359688.png)
N-[3-(1,3-dioxan-2-yl)phenyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-dioxan-2-yl)phenyl]methanesulfonamide is an organic compound that belongs to the class of sulfonamides It features a methanesulfonamide group attached to a phenyl ring, which is further substituted with a 1,3-dioxane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-dioxan-2-yl)phenyl]methanesulfonamide typically involves the following steps:
Formation of the 1,3-dioxane ring: This can be achieved through the acid-catalyzed reaction of a diol with an aldehyde or ketone.
Attachment of the phenyl ring: The 1,3-dioxane moiety is then attached to a phenyl ring through a Friedel-Crafts alkylation reaction.
Introduction of the methanesulfonamide group: Finally, the methanesulfonamide group is introduced via a sulfonation reaction, where methanesulfonyl chloride reacts with the phenyl ring in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-[3-(1,3-dioxan-2-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学的研究の応用
N-[3-(1,3-dioxan-2-yl)phenyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of N-[3-(1,3-dioxan-2-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- N-{1-[2-(1,3-dioxan-2-yl)ethyl]piperidin-4-yl}-N-(4-fluorobenzyl)-2-[4-(1,2,4-triazol-4-yl)phenyl]acetamide
- 3-(1,3-Dioxan-2-yl)phenol
Uniqueness
N-[3-(1,3-dioxan-2-yl)phenyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its 1,3-dioxane moiety provides stability and rigidity, while the methanesulfonamide group offers potential for various chemical modifications and interactions.
特性
IUPAC Name |
N-[3-(1,3-dioxan-2-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-17(13,14)12-10-5-2-4-9(8-10)11-15-6-3-7-16-11/h2,4-5,8,11-12H,3,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJFAVQASSPBRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2OCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2359607.png)
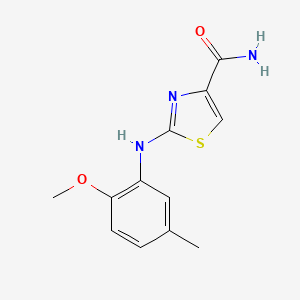
![Tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2359609.png)
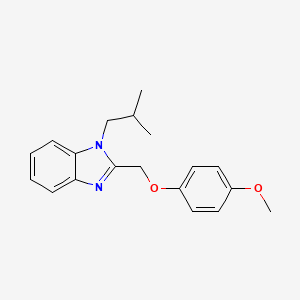
![6-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2359613.png)
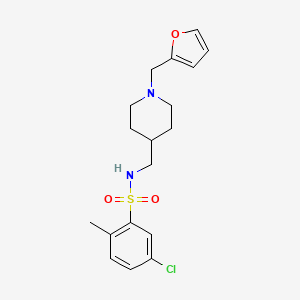
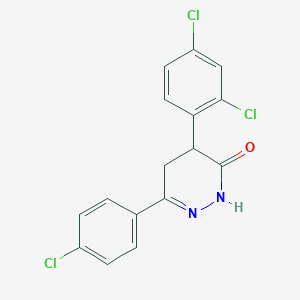
![(3Z)-1-(3-fluorobenzyl)-3-{[(4-methylbenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2359617.png)
![7-(3-chloro-2-methylphenyl)-2-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2359618.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxybenzamide](/img/structure/B2359619.png)
![3-fluoro-5-methyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2359623.png)
